molecular formula C7H13NO2S B1283112 Ethyl thiomorpholine-3-carboxylate CAS No. 58729-31-0

Ethyl thiomorpholine-3-carboxylate

Cat. No. B1283112
CAS RN: 58729-31-0
M. Wt: 175.25 g/mol
InChI Key: PGSDSYPPZAPZCW-UHFFFAOYSA-N
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Description

Ethyl thiomorpholine-3-carboxylate is a chemical compound with the molecular formula C7H13NO2S . It is a yellow liquid and has a molecular weight of 175.25 .


Molecular Structure Analysis

The InChI code for Ethyl thiomorpholine-3-carboxylate is 1S/C7H13NO2S/c1-2-10-7(9)6-5-11-4-3-8-6/h6,8H,2-5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

Ethyl thiomorpholine-3-carboxylate is a yellow liquid . It has a molecular weight of 175.25 .

Scientific Research Applications

C7H13NO2S C_7H_{13}NO_2S C7​H13​NO2​S

and a molecular weight of 175.25. It’s a versatile molecule used in various scientific research applications. Below is a comprehensive analysis focusing on six distinct applications, each with a detailed section.

Synthesis of Carboxylic Acid Esters

Ethyl thiomorpholine-3-carboxylate is utilized in the synthesis of carboxylic acid esters, which are pivotal in organic chemistry due to their presence in organic material compounds, drug molecules, and natural products . The compound can act as an electrophile or nucleophile in reactions, contributing to the formation of esters through condensation reactions or SN2 reactions, respectively.

Pharmaceutical Research

In pharmaceutical research, ethyl thiomorpholine-3-carboxylate derivatives are synthesized for their potential therapeutic applications. For instance, derivatives of this compound have been explored for their antibacterial activity, with studies comparing their efficacy to standard drugs like ampicillin and streptomycin .

Safety And Hazards

Ethyl thiomorpholine-3-carboxylate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

ethyl thiomorpholine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2S/c1-2-10-7(9)6-5-11-4-3-8-6/h6,8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGSDSYPPZAPZCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CSCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40544837
Record name Ethyl thiomorpholine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40544837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl thiomorpholine-3-carboxylate

CAS RN

58729-31-0
Record name Ethyl thiomorpholine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40544837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 58729-31-0
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A warm solution of 2-aminoethanethiol (10.0 g, 0.130 mol) and triethylamine (36 mL, 0.260 mol) in chloroform is added over 5 minutes to a solution of ethyl 2,3-di-bromopropionate (33.9 g, 0.130 mol) in a chloroform/toluene (1:1.6) solution. The reaction mixture is stirred at room temperature for 2.5 hours, filtered and concentrated in vacuo to obtain an orange liquid. The liquid is vacuum distilled to give the title product as a colorless liquid, bp 121°-124° C. at 3 mm Hg.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
36 mL
Type
reactant
Reaction Step One
Quantity
33.9 g
Type
reactant
Reaction Step One
Name
chloroform toluene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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